Molecular Weight Differentiation: Minimal Mass for Optimal Ligand Efficiency in Fragment-Based Screening
The target compound (MW 322.38) is the lowest molecular weight member within the immediate 1-methyl-1H-imidazol-4-yl-sulfonyl-piperidine-ether series that retains a pyridine acceptor ring. Its direct pyridazine analog (CAS 2034226-99-6, MW 337.4) carries an additional 15 Da from the extra nitrogen atom, which increases polar surface area and may reduce passive membrane permeability [1]. The 4-substituted methoxy-pyridine analog (CAS 2640818-18-2, MW 350.4) is 28 Da heavier and introduces a methylene spacer and a methyl group, both of which increase conformational flexibility and lipophilicity . Lower molecular weight correlates with higher ligand efficiency indices (LE = 1.37 × pIC₅₀ / heavy atom count), a critical parameter when the compound is deployed in fragment-based screening cascades where every atom must contribute to binding affinity [2].
| Evidence Dimension | Molecular weight (g/mol) and ligand efficiency potential |
|---|---|
| Target Compound Data | MW = 322.38; 22 heavy atoms; cLogP ≈ 1.2 (predicted) |
| Comparator Or Baseline | Pyridazine analog (CAS 2034226-99-6): MW = 337.4; 24 heavy atoms. 4-Methoxy-pyridine analog (CAS 2640818-18-2): MW = 350.4; 25 heavy atoms |
| Quantified Difference | MW advantage of 15–28 Da over nearest analogs; heavy atom count advantage of 2–3 atoms |
| Conditions | Calculated molecular properties based on molecular formula; heavy atom count from SMILES structure |
Why This Matters
Lower molecular weight with preserved pharmacophoric elements maximizes ligand efficiency, a decisive factor when procuring compounds for fragment-based screening libraries where molecular complexity must be minimized.
- [1] Kuujia Chemical Database. CAS 2034226-99-6: 3-methyl-6-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}oxy)pyridazine. Molecular Formula: C₁₄H₁₉N₅O₃S, MW 337.4. View Source
- [2] Hopkins, A. L., Groom, C. R., & Alex, A. (2004). Ligand efficiency: a useful metric for lead selection. Drug Discovery Today, 9(10), 430–431. doi:10.1016/S1359-6446(04)03069-7. View Source
